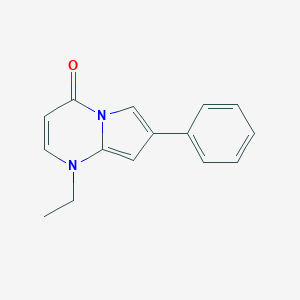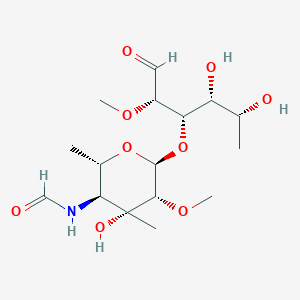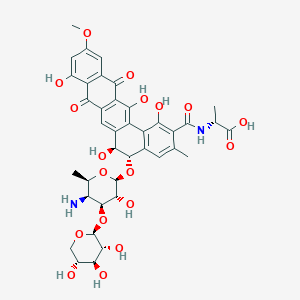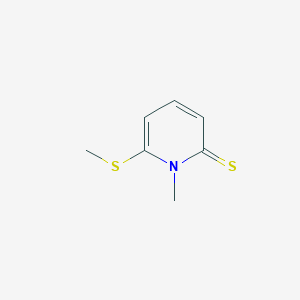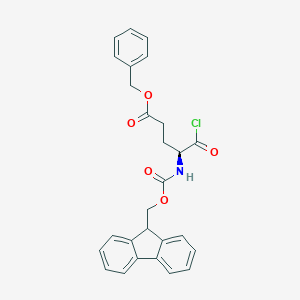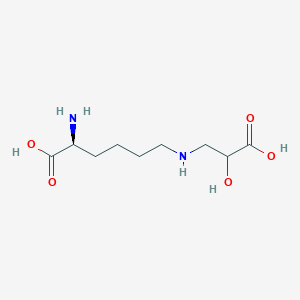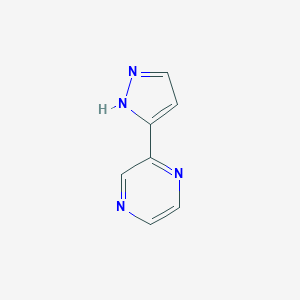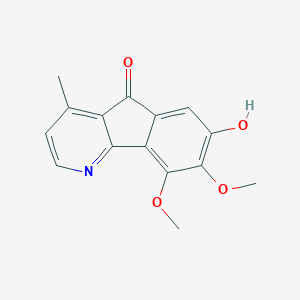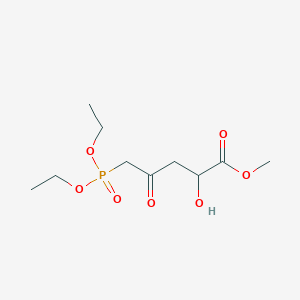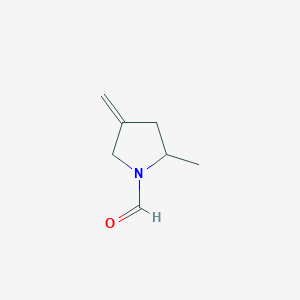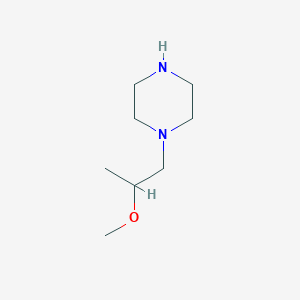
1-(2-Methoxypropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypropyl)piperazine, also known as MPP, is a chemical compound that belongs to the family of piperazines. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Mechanism Of Action
The mechanism of action of 1-(2-Methoxypropyl)piperazine is not yet fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin. 1-(2-Methoxypropyl)piperazine has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
1-(2-Methoxypropyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(2-Methoxypropyl)piperazine has also been shown to have a moderate affinity for adrenergic and histamine receptors, which may contribute to its anxiolytic effects.
Advantages And Limitations For Lab Experiments
1-(2-Methoxypropyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for research. 1-(2-Methoxypropyl)piperazine also has a relatively low toxicity, which makes it safe for use in animal experiments. However, one of the limitations of 1-(2-Methoxypropyl)piperazine is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(2-Methoxypropyl)piperazine. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for treating neurological disorders. Another area of research is to study the pharmacokinetics of 1-(2-Methoxypropyl)piperazine, including its absorption, distribution, metabolism, and excretion in the body. This information may help to optimize the dosing and administration of 1-(2-Methoxypropyl)piperazine for therapeutic use. Finally, research on the potential side effects and long-term effects of 1-(2-Methoxypropyl)piperazine is needed to ensure its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-(2-Methoxypropyl)piperazine is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. Its relatively easy synthesis method, low toxicity, and potential therapeutic effects make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and potential side effects.
Synthesis Methods
1-(2-Methoxypropyl)piperazine can be synthesized through a simple and efficient method. It involves the reaction of 2-methoxypropanol with piperazine in the presence of a catalyst such as hydrochloric acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-(2-Methoxypropyl)piperazine.
Scientific Research Applications
1-(2-Methoxypropyl)piperazine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has shown promising results in treating various neurological disorders, including depression, anxiety, and schizophrenia. 1-(2-Methoxypropyl)piperazine has also been studied for its potential use as an antipsychotic drug due to its ability to modulate the dopamine and serotonin neurotransmitter systems.
properties
CAS RN |
118560-17-1 |
|---|---|
Product Name |
1-(2-Methoxypropyl)piperazine |
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-8(11-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
FEDWUGYKPJNTNR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNCC1)OC |
Canonical SMILES |
CC(CN1CCNCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

